molecular formula C19H19N5O2 B5533416 3-(4-ethoxyphenyl)-4-methyl-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-4-methyl-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5533416
M. Wt: 349.4 g/mol
InChI Key: WUEATKRLDDBRDV-CIAFOILYSA-N
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Description

3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction of 4-ethoxybenzaldehyde with 4-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-chlorophenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets 3-(4-ethoxyphenyl)-4-methyl-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-16-9-7-14(8-10-16)17-13(2)18(23-22-17)19(25)24-21-12-15-6-4-5-11-20-15/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEATKRLDDBRDV-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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